3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide (CAS: 590398-68-8, molecular formula: C₁₇H₁₇ClN₄O₂S, molecular weight: 376.86 g/mol) is a heterocyclic compound featuring an isoxazole core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge . The 2-chlorophenyl substituent at the isoxazole ring and the propylthio group at the thiadiazole ring contribute to its structural uniqueness. Its synthesis typically involves coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with 5-(propylthio)-1,3,4-thiadiazol-2-amine under peptide-coupling conditions (e.g., HBTU/DIEA in DMF), yielding a yellow solid with a high melting point of 241.2–244.4°C .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S2/c1-3-8-24-16-20-19-15(25-16)18-14(22)12-9(2)23-21-13(12)10-6-4-5-7-11(10)17/h4-7H,3,8H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYBMJBNSHNEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of an intermediate isoxazole compound, which is then further functionalized to introduce the thiadiazole and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, such as Cu(I) or Ru(II), and the application of microwave-assisted synthesis to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new alkyl or aryl groups .
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Thermal Stability : The chlorophenyl group in SI51 increases melting point by ~40–60°C compared to SI50 (ethyl) and SI52 (nitrophenyl), suggesting enhanced intermolecular interactions (e.g., halogen bonding) .
- Lipophilicity: The propylthio group in SI51 likely improves membrane permeability compared to analogs with polar groups (e.g., SI50’s chromenone or 6m’s hydrazone) .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 335.82 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes the formation of isoxazole and thiadiazole moieties, followed by the introduction of the chlorophenyl and propylthio groups.
Anticancer Properties
Recent studies have evaluated the anticancer potential of isoxazole derivatives, including the compound . A study reported that similar isoxazole derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) with IC50 values ranging from 15.48 to 39.80 μg/ml .
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 2d | HeLa | 15.48 |
| 2e | Hep3B | 23.00 |
| 2a | MCF-7 | 39.80 |
The mechanism of action for these compounds often involves inducing apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer treatment .
Antioxidant Activity
In addition to anticancer effects, the compound's antioxidant properties have been investigated. The antioxidant activity was measured using the DPPH assay, where lower IC50 values indicate higher activity. For example, one related compound showed an IC50 of 7.8 μg/ml compared to Trolox (a standard antioxidant) with an IC50 of 2.75 μg/ml .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death (e.g., Bcl-2 and Bax) .
- Cell Cycle Arrest : It has been noted to cause cell cycle arrest at the G2/M checkpoint, which prevents cancer cells from proliferating .
- Antioxidant Mechanism : The presence of thiadiazole in the structure enhances lipid solubility and tissue permeability, which may contribute to its antioxidant effects .
Case Studies
Several case studies have highlighted the efficacy of isoxazole derivatives in preclinical settings:
- Breast Cancer Model : In vivo studies showed that treatment with isoxazole derivatives resulted in reduced tumor growth in xenograft models of breast cancer.
- Cervical Cancer Treatment : Isoxazole compounds demonstrated significant reductions in tumor size and improved survival rates in animal models when combined with conventional therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
